2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline
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Overview
Description
2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline is a heterocyclic compound that combines a quinoline core with a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The quinoline moiety is known for its presence in various biologically active compounds, while the pyrrolidine ring adds to the compound’s structural diversity and potential biological activity.
Preparation Methods
The synthesis of 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which combines an aromatic amine with a carbonyl compound in the presence of an acid catalyst. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde under basic conditions. Industrial production methods may involve the use of transition metal catalysts or green chemistry approaches to improve yield and reduce environmental impact .
Chemical Reactions Analysis
2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinolines.
Scientific Research Applications
2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, or antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring can enhance binding affinity and selectivity for certain biological targets, leading to the inhibition of specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
2-Methyl-4-(pyrrolidine-1-carbonyl)quinoline can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core but may have different substituents, leading to variations in biological activity.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and may have different aromatic or heterocyclic groups attached, affecting their pharmacological properties.
Pyrrolopyrazine derivatives: These compounds combine a pyrrolidine ring with a pyrazine ring, offering unique structural and biological characteristics
Properties
IUPAC Name |
(2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-10-13(15(18)17-8-4-5-9-17)12-6-2-3-7-14(12)16-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDYUIOIHWSDIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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